

Application Notes and Protocols for Tivantinib Administration in Animal Models

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Compound of Interest

Compound Name: Tivantinib

Cat. No.: B1684700

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Tivantinib** (ARQ 197) is a small molecule inhibitor that has been extensively studied in preclinical animal models for various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer.[1][2][3] Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed that its antitumor activity also stems from its ability to disrupt microtubule polymerization.[4][5][6] These dual mechanisms of action make **Tivantinib** a subject of significant interest in oncology research. These application notes provide detailed protocols and summarized data for the administration of **Tivantinib** in xenograft animal models.

Data Presentation: Tivantinib Efficacy and Pharmacokinetics

The following tables summarize quantitative data from various preclinical studies involving **Tivantinib** administration in mouse xenograft models.

Table 1: Summary of **Tivantinib** Antitumor Efficacy in Xenograft Models

Cancer Type	Cell Line	Animal Model	Tivantinib Dosage and Schedule	Key Findings	Reference
Non-Small Cell Lung Cancer	EBC-1, H460	Nude mice	200 mg/kg, orally, twice daily (5 days on, 2 days off)	Significant tumor growth reduction; associated with inhibition of tubulin polymerization in vivo.[7]	[7]
Hepatocellular Carcinoma	MHCC97L	Xenograft mice	100 mg/kg or 200 mg/kg, orally, daily for 15 days	Tumor growth inhibition (TGI) rates of 30.9% and 64.6%, respectively. Treatment was well tolerated.[8]	[8]
Colon Cancer	HT29	Athymic nude mice	200 mg/kg, orally, single dose	Dramatic reduction of c-MET autophosphorylation 24 hours after administration.[9]	[9]
Breast Cancer	MDA-MB-231	Mouse model	120 mg/kg	Repressed subcutaneous tumor growth and metastatic growth to bone.[5]	[5]

Various Cancers	Multiple cell lines	Xenograft mouse models	200 mg/kg, orally	Significant tumor growth reductions ranging from 45% to 79% in colon, gastric, breast, prostate, and pancreatic cancer models. [1]
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Table 2: Pharmacokinetic Parameters of **Tivantinib** in Animal Models

Animal Model	Dosage	Cmax	T1/2	AUC	Key Observation	Reference
Mice	200 mg/kg (single oral dose)	5.73 µg/mL (13 µM)	2.4 hours	12.1 µg/mL*h	Plasma levels remained >3-fold above the biochemical inhibitory constant for c-MET at 10 hours post-dosing. [9]	[9]

Experimental Protocols

Protocol 1: General Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical in vivo study to evaluate the antitumor effects of **Tivantinib** using human tumor cell line xenografts in immunodeficient mice.

1. Animal and Housing:

- Use female athymic nude mice, 4-6 weeks old.
- Allow mice to acclimate to the housing facility for at least one week before the study begins.
[9]
- Maintain animals in a pathogen-free environment with standard chow and water ad libitum.

2. Tumor Cell Inoculation:

- Culture human cancer cells (e.g., EBC-1, H460, HT29) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
- Subcutaneously inject 5×10^6 tumor cells in a volume of 100-200 μL into the flank of each mouse.[9]

3. **Tivantinib** Formulation and Administration:

- Prepare the **Tivantinib** formulation. A common vehicle is a solution of polyethylene glycol 400 (PEG400) and water.[7]
- Once tumors are established and have reached a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.
- Administer **Tivantinib** orally via gavage. A typical effective dose is 200 mg/kg.[1][7][9]
- A common dosing schedule is twice daily for 5 consecutive days, followed by a 2-day break, repeating the cycle.[7] The control group should receive the vehicle only on the same schedule.

4. Monitoring and Endpoint:

- Measure tumor volume and mouse body weight twice per week.[7]
- Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$. [7]
- Monitor for signs of toxicity. Body weight loss is a key indicator.
- The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a set number of treatment cycles.
- At the end of the study, euthanize mice and resect tumors for further analysis (e.g., pharmacodynamics).

Protocol 2: Pharmacodynamic Analysis of Resected Tumors

This protocol outlines the steps to analyze the in vivo effects of **Tivantinib** on its molecular targets within the tumor tissue.

1. Tumor Collection and Lysis:

- At the study endpoint, resect tumors from euthanized mice from both the **Tivantinib**-treated and vehicle control groups.[7]
- Homogenize the resected tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.

2. Western Blot Analysis for c-MET Inhibition:

- Determine the protein concentration of the tumor lysates.
- Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated c-MET (p-MET) and total c-MET.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A reduction in the p-MET/total MET ratio in the **Tivantinib** group compared to the control indicates target engagement.[9]

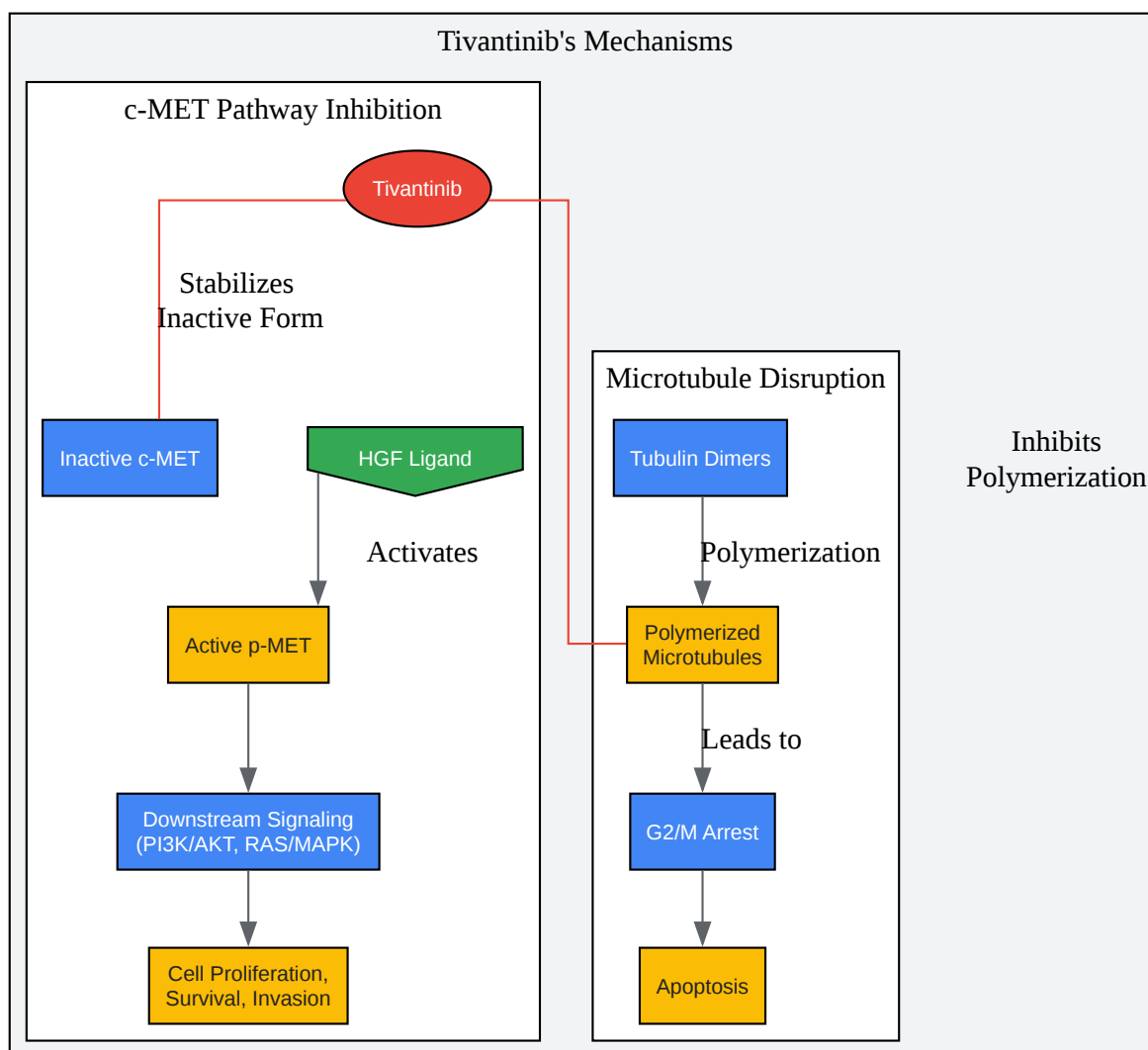
3. Tubulin Polymerization Assay:

- To assess the effect on microtubules, quantify the amount of polymerized tubulin.[7]
- Homogenize resected tumors in a microtubule-stabilizing buffer.
- Separate the polymerized (pellet) and soluble (supernatant) tubulin fractions by centrifugation.
- Analyze both fractions by Western blot using an anti- α -tubulin antibody. A decrease in the polymerized tubulin fraction in the **Tivantinib**-treated tumors indicates microtubule disruption.[6][7]

Visualizations: Pathways and Workflows

Tivantinib's Dual Mechanism of Action

Tivantinib was first developed as a c-MET inhibitor but also shows significant antitumor activity by disrupting microtubules.[5][6] This dual action results in cell cycle arrest and apoptosis.



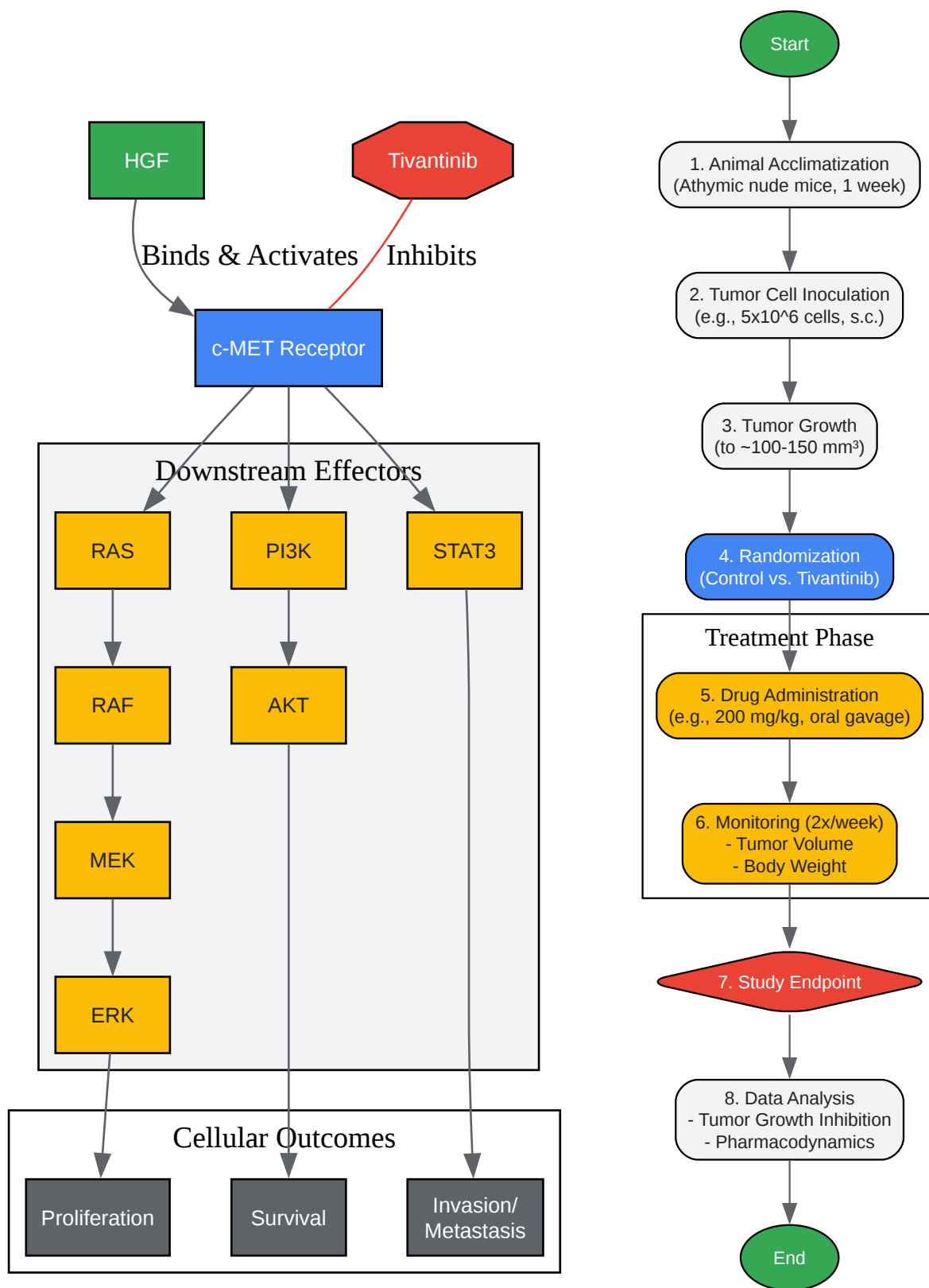
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Caption: **Tivantinib**'s dual antitumor mechanisms.

HGF/c-MET Signaling Cascade

The Hepatocyte Growth Factor (HGF)/c-MET pathway is crucial in cell growth, migration, and survival.^[4] **Tivantinib** inhibits this pathway by binding to the inactive form of the c-MET kinase.

^[4]^[5]



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